N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Overview
Description
N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under controlled conditions, such as using amide coupling reagents in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions are mediated by the compound’s unique structural features, such as the nitro and dichlorophenyl groups, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Shares the dichlorophenyl and nitro groups but differs in the sulfonamide moiety.
N-(2,3-dichlorophenyl)-3-nitrophenylacrylamide: Contains similar functional groups but has an acrylamide structure.
Uniqueness
N-(2,3-DICHLOROPHENYL)-1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its anthracene backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O5/c22-14-6-3-7-15(17(14)23)24-21(28)13-9-8-12-16(18(13)25(29)30)20(27)11-5-2-1-4-10(11)19(12)26/h1-9H,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBDDOXPPWNHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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